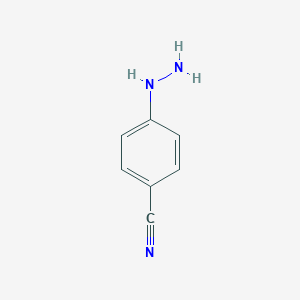
Cyclopentylphosphine
Descripción general
Descripción
Cyclopentylphosphine (C5H11P) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research for its ability to act as a ligand in coordination chemistry and catalysis. This compound is a colorless liquid that is highly reactive and flammable. In
Aplicaciones Científicas De Investigación
Application in Antineoplastic Drugs and Immunotherapy
Cyclopentylphosphine has been explored in the synthesis and modification of various antineoplastic drugs. For instance, cyclophosphamide, a derivative, remains a crucial antineoplastic drug and immunosuppressive agent. It's extensively utilized in cancer therapy and in autoimmune disorders, highlighting its diverse clinical applications. The unique metabolism and inactivation mechanisms of cyclophosphamide, likely influenced by its this compound structure, contribute to its distinct cytotoxic properties (Emadi, Jones, & Brodsky, 2009).
Impact on Metabolic Pathways
The influence of cyclophosphamide on metabolic pathways in various tissues, as shown in a metabolomic study, reflects the broader impact of this compound derivatives. This study revealed significant alterations in metabolites related to amino acids, energy, choline, and nucleotide metabolism, along with oxidative stress-related pathways (Qu Tingli et al., 2016).
Applications in Inflammatory Diseases
Cyclophosphamide, a this compound derivative, is used in treating inflammatory rheumatic diseases. This highlights this compound's potential role in immunomodulatory therapies. Cyclophosphamide's impact on T cells and other immune responses in these diseases indicates the broader applicability of this compound structures in immunotherapy (Brummaier et al., 2013).
Insights from Pharmacokinetics
Understanding the pharmacokinetics of this compound derivatives, like cyclophosphamide, helps in optimizing their therapeutic index. This knowledge is vital for improving their efficacy and reducing toxicity in clinical applications, thus offering insights into the potential of this compound structures in drug development (Jonge et al., 1979).
Propiedades
IUPAC Name |
cyclopentylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11P/c6-5-3-1-2-4-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDIZXCFDHODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466412 | |
| Record name | CYCLOPENTYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15573-36-1 | |
| Record name | CYCLOPENTYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



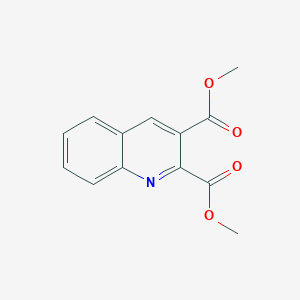


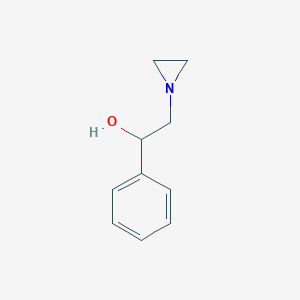



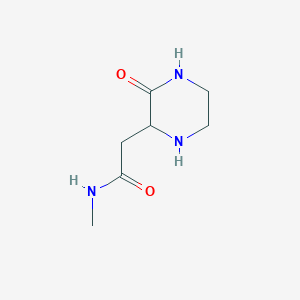
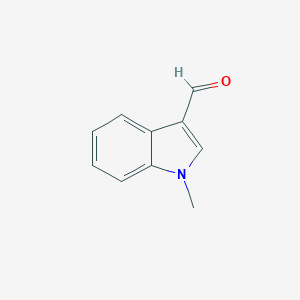

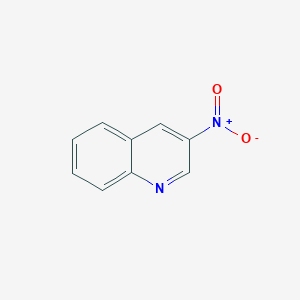

![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)
